![molecular formula C13H11ClF2N2O2S B5878263 N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea, also known as DFP-10825, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of thiourea derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. As a result, cancer cells are unable to divide and proliferate, leading to their death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to exhibit low toxicity in normal cells, indicating its potential selectivity towards cancer cells. In addition, this compound has been shown to induce cell cycle arrest in cancer cells, which further contributes to its anticancer effects. Moreover, N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea in lab experiments is its specificity towards cancer cells, which reduces the risk of side effects on normal cells. Moreover, this compound has been found to be stable under various conditions, making it a suitable candidate for further studies. However, one of the limitations of using N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Further studies are needed to investigate the potential of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea in preclinical and clinical settings. One of the future directions could be to explore the combination of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea with other anticancer agents to enhance its efficacy. Moreover, the development of novel formulations or delivery systems could improve the solubility and bioavailability of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea. Furthermore, the elucidation of the molecular mechanisms underlying the anticancer effects of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea could provide insights into new targets for cancer therapy.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with 2-furylacetic acid followed by the addition of thiourea. The reaction is carried out under specific conditions to obtain the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been extensively studied for its anticancer properties. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Propiedades
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF2N2O2S/c14-10-6-8(3-4-11(10)20-12(15)16)18-13(21)17-7-9-2-1-5-19-9/h1-6,12H,7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLSXBQOAQKCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797670 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(furan-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

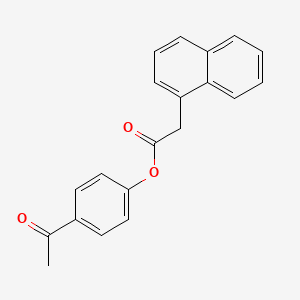
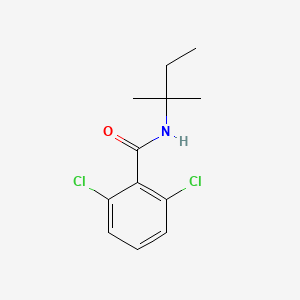
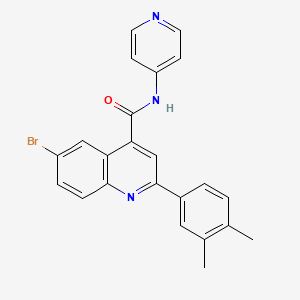
![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
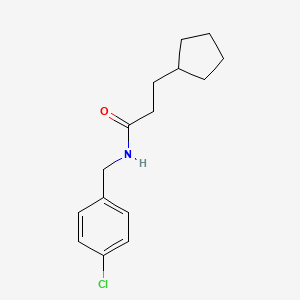
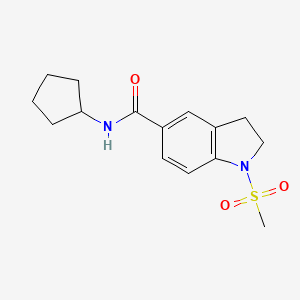
![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
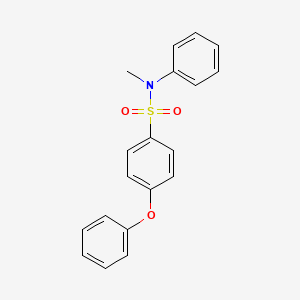
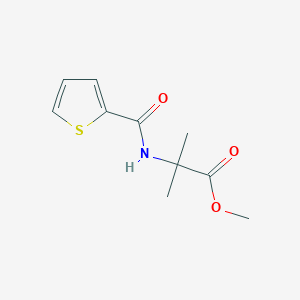
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
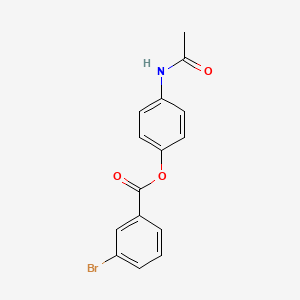
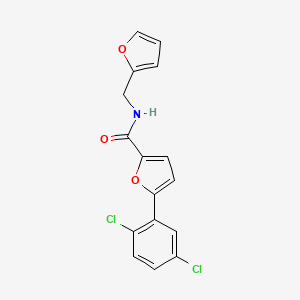
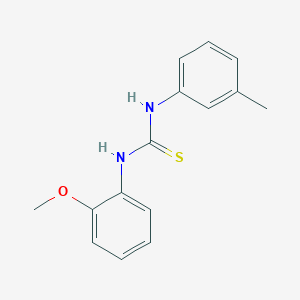
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)